Product packaging for EB 47-d8(Cat. No.:)

EB 47-d8

Cat. No.: B1155864
M. Wt: 545.58
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualization of EB 47-d8 in the Landscape of Bioactive Molecules

This compound is a deuterated analog of the chemical compound EB 47. EB 47 is recognized within the landscape of bioactive molecules primarily as a potent inhibitor of poly(ADP-ribose) polymerase-1 (PARP-1). medchemexpress.commedchemexpress.comtocris.comsigmaaldrich.com PARP-1 is an enzyme involved in various cellular processes, including DNA repair, genomic stability, and programmed cell death. Inhibitors of PARP-1 have garnered significant interest in biological and medical research, particularly in the context of cancer therapy and other diseases where DNA damage and repair mechanisms are implicated. EB 47 is an adenosine-substituted, isoindolinone compound that exerts its inhibitory effect by mimicking the substrate NAD+ and binding to the catalytic domain of PARP-1. medchemexpress.commedchemexpress.comsigmaaldrich.com Beyond PARP-1, EB 47 has also demonstrated modest inhibitory activity against other related enzymes, such as ARTD5. medchemexpress.commedchemexpress.com

Rationale for Investigating the Deuterated Analog this compound

The investigation of deuterated analogs like this compound is driven by the potential to improve upon the properties of the parent compound. Deuteration, the replacement of hydrogen atoms with deuterium (B1214612) (a stable isotope of hydrogen), can subtly alter the physicochemical and pharmacokinetic characteristics of a molecule. juniperpublishers.compharmaffiliates.comnih.govacs.orgtandfonline.com A primary rationale for incorporating deuterium is to enhance metabolic stability. juniperpublishers.compharmaffiliates.comnih.govacs.org Carbon-deuterium bonds are generally stronger than carbon-hydrogen bonds, which can lead to a reduced rate of metabolic breakdown at deuterated positions, particularly those susceptible to oxidative metabolism. nih.govacs.org This can result in decreased systemic clearance and a prolonged half-life of the compound in biological systems. juniperpublishers.comnih.gov Such pharmacokinetic improvements can potentially lead to sustained exposure to the active compound, which might allow for lower or less frequent dosing in research settings and potentially translate to improved efficacy and safety profiles compared to the non-deuterated counterpart. juniperpublishers.compharmaffiliates.comnih.govacs.org Furthermore, deuterated analogs serve as valuable tools in analytical chemistry, particularly in mass spectrometry, where they are used as internal standards for the quantitative analysis of the parent compound and its metabolites in complex biological matrices. pharmaffiliates.com The investigation of this compound specifically is therefore likely aimed at exploring these potential advantages, either for enhancing its utility as a research probe or for analytical applications.

Overview of Current Research Trajectories on EB 47 and its Analogs

Research involving EB 47 and its analogs primarily focuses on their activity as PARP inhibitors and the biological consequences of this inhibition. Studies have investigated the potency and selectivity of EB 47 against PARP-1 and other ARTD enzymes. medchemexpress.commedchemexpress.comsigmaaldrich.com The structural basis for the interaction between EB 47 and its target enzymes, such as tankyrases, has also been explored. medchemexpress.commedchemexpress.comsigmaaldrich.com Beyond enzymatic inhibition, research trajectories include examining the effects of EB 47 in various cellular and in vivo models. This encompasses studies on its reported cytoprotective effects against oxidative damage, its impact in models of reperfusion injury and inflammation, and its role in processes like embryo implantation where PARP-1 is involved. medchemexpress.commedchemexpress.comsigmaaldrich.comsigmaaldrich.com More recent research has utilized EB-47 to investigate the mechanisms governing PARP1-DNA retention. nih.gov The study of deuterated analogs like this compound fits within these trajectories, aiming to leverage the potential benefits of deuteration to refine research methodologies, improve the characteristics of the probe molecule, or facilitate quantitative analysis in complex biological studies.

Research Objectives and Scope of Scholarly Inquiry into this compound

The scholarly inquiry into this compound is primarily focused on understanding how the incorporation of deuterium impacts the properties and behavior of the parent compound, EB 47. Key research objectives likely include evaluating the metabolic stability of this compound compared to EB 47, assessing any alterations in its pharmacokinetic profile, and exploring its utility in quantitative bioanalysis as an internal standard. While the core biological activity as a PARP inhibitor is expected to be largely retained due to the subtle nature of isotopic substitution, studies might also investigate whether deuteration influences binding affinity or selectivity in specific contexts. The scope of inquiry into this compound is therefore centered on characterizing its chemical and biological properties as a deuterated analog and determining its value as a research tool in studies related to PARP inhibition and the biological pathways it affects. Research findings on EB 47, such as its IC50 values against PARP-1 and ARTD5, provide a baseline for understanding the activity expected from its deuterated analog.

CompoundTargetIC50 (nM)Reference
EB 47PARP-145 medchemexpress.commedchemexpress.com
EB 47ARTD5410 medchemexpress.commedchemexpress.com

Note: The IC50 values presented are for the non-deuterated compound EB 47, providing context for the expected activity of its analog, this compound. Specific biological activity data for this compound was not available in the consulted sources.

Properties

Molecular Formula

C₂₄H₁₉D₈N₉O₆

Molecular Weight

545.58

Synonyms

5’-Deoxy-5’-[4-[2-[(2,3-dihydro-1-oxo-1H-isoindol-4-yl)amino]-2-oxoethyl]-1-piperazinyl]-5’-oxoadenosine-d8;  4-[1-(6-Amino-9H-purin-9-yl)-1-deoxy-β-D-_x000B_ribofuranuronoyl]-N-(2,3-dihydro-1-oxo-1H-isoindol-4-yl)-1-piperazineacetamide-d8

Origin of Product

United States

Synthetic Pathways and Advanced Chemical Modifications of Eb 47 D8

Optimized Synthetic Methodologies for the Preparation of EB 47-d8

The synthesis of complex molecules like EB 47 typically involves multi-step convergent or linear synthetic routes, building the molecular structure from simpler precursors. Optimized synthetic methodologies aim to maximize yield, purity, and efficiency while minimizing cost and environmental impact. Key considerations include the choice of reagents, reaction conditions (temperature, pressure, solvent), catalysts, and purification techniques.

For a deuterated analog like this compound, the synthetic route would likely parallel that of non-deuterated EB 47, with specific steps incorporating deuterium (B1214612) atoms at desired positions. The precise optimized synthetic methodology for this compound is not explicitly detailed in the provided search results. However, the discovery and synthesis of novel adenosine (B11128) substituted 2,3-dihydro-1H-isoindol-1-ones, a class that includes EB 47, have been reported in the literature caymanchem.com. Such syntheses often involve the coupling of different molecular fragments, potentially including nucleoside chemistry for the adenosine moiety, amide bond formation, and piperazine (B1678402) ring functionalization. Optimization would focus on improving the efficiency of these key coupling steps, minimizing side reactions, and developing scalable procedures.

Deuteration Strategies and Isotopic Labeling Techniques for this compound

Deuterium incorporation into organic molecules can be achieved through various strategies, including hydrogen isotope exchange (HIE), reductive deuteration, and dehalogenative deuteration researchgate.netchinesechemsoc.org. These techniques allow for the selective replacement of hydrogen atoms with deuterium at specific positions within the molecule.

For this compound, deuteration could be achieved by introducing deuterium during the synthesis of key intermediates or in a late-stage modification of the EB 47 structure. Hydrogen isotope exchange (HIE) is a common method where hydrogen atoms are exchanged with deuterium from a deuterated solvent (such as D2O) or deuterium gas, often catalyzed by acids, bases, or transition metals researchgate.netchinesechemsoc.orgthieme-connect.com. Reductive deuteration involves the reduction of functional groups in the presence of a deuterium source, such as using deuterated reducing agents like LiAlD4 or catalytic hydrogenation with D2 gas researchgate.netacs.org. Dehalogenative deuteration involves replacing a halogen atom with deuterium, frequently achieved through catalyzed reactions in the presence of a deuterium source researchgate.netchinesechemsoc.org.

The specific deuteration strategy for this compound would depend on the desired positions of deuterium labeling and the functional groups present in the molecule and its intermediates. For example, if deuteration is desired at positions adjacent to a carbonyl group or an aromatic ring, HIE might be a suitable approach. If a reduction step is part of the synthesis, reductive deuteration could be employed. Isotopic labeling techniques, including deuteration, are valuable tools in medicinal chemistry and biological studies for tracing metabolic pathways and improving pharmacokinetic profiles .

Derivatization and Analogue Synthesis for Structure-Activity Relationship Studies of this compound

Derivatization and the synthesis of analogues are fundamental approaches in Structure-Activity Relationship (SAR) studies drugdesign.orgoup.com. By systematically modifying the chemical structure of a lead compound, researchers can investigate how these changes affect its biological activity and properties. For this compound, this would involve creating a series of related molecules with variations in functional groups, substituents, or the core scaffold, potentially also incorporating deuterium at different or additional positions.

Analogue synthesis for SAR studies of this compound could involve modifying the adenosine moiety, the piperazine ring, the isoindolone group, or the linkers connecting these parts. Common modifications include alkylation, acylation, halogenation, or the introduction of different ring systems. These modifications can influence factors such as target binding affinity, selectivity, metabolic stability, and physical properties like solubility.

While specific examples of this compound derivatives or analogues synthesized for SAR studies are not detailed in the provided search results, the general principle involves preparing a library of related compounds and evaluating their activity in relevant biological assays. Comparing the activity of these analogues allows researchers to identify key structural features responsible for the observed biological effect and guide the design of more potent or selective compounds.

Stereoselective Synthesis and Chiral Resolution of this compound Intermediates

The structure of EB 47 contains chiral centers, specifically in the ribofuranosyl moiety of the adenosine core nih.gov. Chirality can significantly impact the biological activity, metabolism, and safety of a compound. Therefore, controlling the stereochemistry during the synthesis of this compound and its intermediates is crucial.

Stereoselective synthesis involves using reactions or catalysts that favor the formation of one stereoisomer over others nih.govorgsyn.orgunibe.chjst.go.jp. This can be achieved through various methods, including asymmetric catalysis, the use of chiral auxiliaries, or employing starting materials that already possess the desired stereochemistry. For the ribofuranosyl part of this compound, the synthesis would likely utilize stereoselective glycosylation reactions or start from naturally occurring chiral precursors.

Chiral resolution is an alternative or complementary technique used to separate a racemic mixture of enantiomers into individual stereoisomers chinesechemsoc.orgrsc.orgacs.org. This can be achieved through methods such as crystallization with a chiral resolving agent, chiral chromatography, or enzymatic resolution. If a synthetic step in the preparation of this compound or an intermediate yields a mixture of stereoisomers, chiral resolution might be employed to obtain the desired enantiomer in high purity. The choice between stereoselective synthesis and chiral resolution depends on factors such as the complexity of the molecule, the efficiency of the methods, and economic considerations.

Development of Sustainable Synthetic Approaches for this compound

The development of sustainable synthetic approaches for pharmaceutical compounds like this compound is increasingly important to minimize the environmental impact of chemical manufacturing researchgate.netannualreviews.orgacs.orgmdpi.comnih.gov. Sustainable synthesis aims to reduce waste, conserve energy and resources, and use less hazardous chemicals.

For the synthesis of this compound, sustainable approaches could involve several strategies:

Using Green Solvents: Replacing traditional hazardous organic solvents with more environmentally friendly alternatives such as water, supercritical fluids, or deep eutectic solvents mdpi.comnih.gov.

Catalysis: Employing highly efficient and selective catalysts, including organocatalysts, biocatalysts (enzymes), or heterogeneous catalysts, to reduce reaction times, temperatures, and the need for stoichiometric reagents researchgate.netacs.org.

Atom Economy: Designing synthetic routes that incorporate a higher proportion of the starting materials into the final product, thereby minimizing waste byproducts researchgate.net.

One-Pot Synthesis: Combining multiple reaction steps into a single reaction vessel to reduce the need for isolation and purification of intermediates, saving time, energy, and solvents mdpi.com.

Flow Chemistry: Utilizing continuous flow reactors instead of batch processes to improve reaction control, efficiency, and safety, and facilitate scale-up rsc.org.

While specific sustainable synthetic routes for this compound are not detailed in the provided search results, applying these general principles to the synthesis of complex molecules like EB 47 can lead to more environmentally benign and economically viable manufacturing processes.

Mechanistic Elucidation of Eb 47 D8 Interactions

Identification and Validation of Molecular Targets for EB 47-d8

Research indicates that the primary molecular target of EB 47 is poly(ADP-ribose) polymerase-1 (PARP-1), also known as ARTD-1 medchemexpress.commedkoo.com. EB 47 has been characterized as a potent and selective inhibitor of PARP-1, demonstrating an half-maximal inhibitory concentration (IC₅₀) value of 45 nM medchemexpress.com.

Beyond PARP-1, EB 47 has also shown inhibitory activity against other members of the PARP family, specifically tankyrase 2 (TNKS2) and tankyrase 1 (TNKS1), as well as PARP10 medchemexpress.com. The potency against these targets is lower compared to PARP-1, with IC₅₀ values of 45 nM for TNKS2, 410 nM for TNKS1, and 1,179 nM for PARP10 medchemexpress.com. These findings highlight a degree of selectivity for PARP-1 while also indicating potential off-target interactions with other PARP family members at higher concentrations.

Kinetic and Thermodynamic Characterization of this compound Binding to Macromolecular Targets

The binding kinetics and thermodynamics of a compound to its target are crucial for understanding the nature and stability of the interaction csmres.co.ukibmc.msk.ru. While specific detailed kinetic and thermodynamic data for this compound are limited in the available literature, studies on the non-labeled EB 47 provide insights into its interaction with PARP-1.

Research involving the PARP-1 catalytic domain (CAT) has provided some kinetic and thermodynamic parameters for EB 47 binding researchgate.net. The dissociation constant (KD) for EB-47 binding to the PARP-1 CAT domain was reported as 1.00 ± 0.06 E-06 M researchgate.net. Associated rate constants include an association rate constant (ka) of 6.46 ± 1.31 E-07 M⁻¹s⁻¹ and a dissociation rate constant (kd) of 5.90 ± 1.60 E-10 s⁻¹ researchgate.net.

Table 1: Kinetic and Thermodynamic Parameters for EB-47 Binding to PARP-1 CAT Domain

ParameterValueUnit
KD1.00 ± 0.06 E-06M
ka6.46 ± 1.31 E-07M⁻¹s⁻¹
kd5.90 ± 1.60 E-10s⁻¹

Note: Data derived from studies on non-labeled EB-47 binding to the PARP-1 CAT domain. researchgate.net

Thermodynamic analysis, which typically involves techniques like isothermal titration calorimetry (ITC), can further elucidate the energetic contributions (enthalpy and entropy) to the binding process nih.govvetmeduni.ac.at. Such studies reveal whether binding is primarily driven by favorable bond formation (enthalpy) or by changes in system disorder (entropy), offering deeper insights into the molecular forces governing the interaction nih.govvetmeduni.ac.at. While specific detailed thermodynamic data for this compound or EB 47 beyond the KD derived from kinetic rates were not extensively available, such characterization is standard practice in understanding protein-ligand interactions.

Downstream Signaling Pathway Modulation by this compound

As an inhibitor of PARP-1, this compound is expected to modulate the downstream signaling pathways regulated by PARP-1 activity. PARP-1 is a key enzyme involved in the detection and repair of DNA damage, particularly single-strand breaks researchgate.net. Upon detecting DNA damage, PARP-1 is activated and catalyzes the synthesis of poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins researchgate.net. This process, known as poly(ADP-ribosylation), is a crucial post-translational modification that signals for the recruitment of DNA repair proteins and facilitates the assembly of DNA repair complexes researchgate.net.

Inhibition of PARP-1 by compounds like this compound disrupts this DNA damage response researchgate.net. By preventing PAR synthesis, this compound can impair the recruitment of repair factors, leading to an accumulation of DNA damage. This accumulation can trigger various downstream cellular responses, including cell cycle arrest and, in some contexts, programmed cell death researchgate.net.

While the precise downstream signaling cascades modulated by this compound have not been exhaustively detailed in the provided information, the known functions of PARP-1 suggest that its inhibition would impact pathways related to:

DNA repair mechanisms researchgate.net

Genome stability maintenance

Cell cycle progression researchgate.net

Cell survival following genotoxic stress

The extent and nature of downstream pathway modulation can vary depending on the cellular context and the level of PARP-1 inhibition.

Allosteric Regulation and Conformational Dynamics Induced by this compound Binding

Protein-ligand interactions can involve not only direct binding at an active site but also allosteric effects, where binding at one site influences the conformation and activity of a distant site nih.govsciety.orgnih.gov. Conformational dynamics, the inherent movements and flexibility of a protein, play a significant role in allostery and ligand binding nih.govnih.govmdpi.commedcraveonline.com.

Studies using techniques like NMR spectroscopy can probe protein dynamics and detect changes in conformation upon ligand binding researchgate.net. Research on the interaction of EB-47 with the PARP-1 CAT domain has utilized backbone amide group chemical shift perturbations to analyze the effects of EB-47 binding on the protein's structure and dynamics researchgate.net. Chemical shift perturbations indicate changes in the electronic environment of amino acid residues, which can result from direct ligand contact or ligand-induced conformational changes propagated through the protein structure researchgate.net. These findings suggest that EB-47 binding influences the conformational state of the PARP-1 catalytic domain researchgate.net.

Allosteric regulation in PARP-1 is well-established, particularly in the context of DNA damage sensing and catalytic activation researchgate.net. DNA binding to the N-terminal domains of PARP-1 allosterically activates the catalytic domain researchgate.net. Inhibitors binding to the catalytic domain can also influence the enzyme's conformation and potentially its interaction with other regulatory elements or proteins researchgate.net. The observed chemical shift perturbations upon EB-47 binding provide evidence for such conformational changes, which could be linked to the inhibitory mechanism and potential allosteric effects on PARP-1 activity or its interaction with other cellular components researchgate.net.

Cellular Uptake, Intracellular Distribution, and Efflux Mechanisms of this compound

Understanding how a compound enters cells, where it localizes intracellularly, and how it is transported out is critical for its pharmacological activity nih.govbioivt.comresearchgate.net. Cellular uptake of small molecules can occur through passive diffusion across the cell membrane, facilitated diffusion, or active transport mediated by specific uptake transporters nih.govbioivt.comresearchgate.net.

Efflux mechanisms, primarily mediated by ATP-binding cassette (ABC) transporters, actively pump compounds out of cells, contributing to reduced intracellular concentrations and potentially drug resistance bioivt.comresearchgate.netnih.govmdpi.com. Key efflux transporters include P-glycoprotein (P-gp), Breast Cancer Resistance Protein (BCRP), and Multidrug Resistance Proteins (MRPs) nih.govbioivt.comresearchgate.net. Solute Carrier (SLC) transporters, on the other hand, are largely responsible for facilitating the uptake of compounds into cells nih.govbioivt.comresearchgate.net.

Specific data regarding the cellular uptake, intracellular distribution, and efflux mechanisms of this compound or its non-labeled counterpart, EB 47, were not prominently featured in the provided search results. However, as a small molecule, its cellular transport would likely involve a combination of passive permeability and potential interactions with membrane transporters depending on its physicochemical properties.

Deuterium (B1214612) labeling in this compound is primarily used for analytical tracking and typically has minimal impact on the fundamental transport mechanisms compared to the non-labeled compound, although subtle differences in properties like lipophilicity could theoretically influence passive diffusion or transporter interactions to a minor extent.

Further research would be required to definitively characterize the specific transporters involved in the cellular uptake and efflux of this compound and to map its intracellular distribution within different cell types.

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr of Eb 47 D8 Derivatives

Systematic Exploration of Structural Modifications on EB 47-d8 Activity and Selectivity

No research is currently available that systematically explores structural modifications of the this compound compound and their effects on its biological activity and selectivity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogs

There are no published Quantitative Structure-Activity Relationship (QSAR) models for this compound analogs.

Conformational Analysis and its Influence on this compound Biological Interactions

Studies on the conformational analysis of this compound and how its spatial arrangement influences its biological interactions have not been documented in scientific literature.

Identification of Key Pharmacophoric Features within the this compound Scaffold

The key pharmacophoric features of the this compound scaffold have not been identified or described in any available research.

Advanced Analytical and Spectroscopic Methodologies for Elucidating Eb 47 D8 Interactions and Distribution

High-Resolution Mass Spectrometry for Profiling EB 47-d8 Metabolites and Adducts in Biological Matrices

High-resolution mass spectrometry (HRMS) is a critical tool for the identification and characterization of this compound, its metabolites, and any adducts formed in biological systems. The precise mass measurement capabilities of HRMS allow for the determination of elemental compositions, which is essential for confirming the presence of the intact deuterated compound and identifying structural changes indicative of metabolism or adduction.

Isotope-labeled internal standards, such as this compound relative to EB 47, are widely used in quantitative mass spectrometry for accurate and reliable quantification in complex biological matrices. The distinct mass difference introduced by the deuterium (B1214612) atoms allows for the unambiguous differentiation of the labeled standard from the endogenous compound or its unlabeled analog. This is particularly useful in pharmacokinetic and metabolism studies to track the parent compound and identify metabolic pathways. Techniques like liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), coupled with high-resolution mass analyzers such as Orbitrap or time-of-flight (TOF), enable the separation of complex mixtures and provide detailed mass spectral data for identification and quantification. Profiling metabolites involves analyzing biological samples (e.g., plasma, urine, tissue extracts) to detect and identify compounds structurally related to this compound but with modifications resulting from enzymatic transformations. Adduct formation, where this compound or its metabolites bind covalently or non-covalently to biological macromolecules like proteins or nucleic acids, can also be investigated using HRMS, often in conjunction with appropriate sample preparation techniques to isolate the adducted species.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligand-Target Binding and Conformational Dynamics of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure, purity, and dynamics of small molecules like this compound and studying their interactions with target molecules. Advanced NMR techniques can provide insights into the binding of this compound to its targets, such as PARP-1 and TNKS2.

Deuterium labeling, as present in this compound, is particularly advantageous for NMR studies. In proton NMR (¹H NMR), the absence of protons at the deuterated positions simplifies the spectrum, reducing peak overlap and facilitating the assignment of signals from the non-deuterated parts of the molecule. This can be crucial for analyzing the compound in complex biological environments or when bound to a target.

Techniques such as saturation transfer difference (STD) NMR, ligand-observed NMR, and protein-observed NMR can be employed to study the binding interaction between this compound and its protein targets. STD NMR, for instance, can identify which parts of the this compound molecule are in close contact with the protein upon binding. Protein-observed NMR, if the target protein is amenable to NMR studies (e.g., appropriately labeled or small enough), can reveal conformational changes in the protein induced by this compound binding. Furthermore, relaxation and exchange measurements using advanced NMR pulse sequences can provide information about the kinetics and thermodynamics of the binding process and the conformational dynamics of this compound in solution and upon binding.

X-ray Crystallography and Cryo-Electron Microscopy of this compound-Target Complexes

To gain atomic-resolution insights into how this compound interacts with its biological targets, structural techniques such as X-ray crystallography and cryo-electron microscopy (cryo-EM) are indispensable. These methods can visualize the binding pose of the ligand within the target protein's binding site.

X-ray crystallography involves obtaining high-quality crystals of the this compound-target complex. By diffracting X-rays through the crystal, a diffraction pattern is generated, which can be computationally converted into a 3D electron density map. Fitting the known structures of the protein and this compound into this map reveals the precise orientation and interactions (e.g., hydrogen bonds, van der Waals forces) between the compound and the target protein residues. Studies on PARP inhibitors binding to tankyrase 2 have utilized X-ray crystallography to understand the structural basis of inhibition. While direct crystallographic data for this compound was not found, its non-deuterated analog, EB 47, has been studied in the context of tankyrase 2 binding, providing valuable structural information about this class of inhibitors.

Cryo-EM allows for the determination of the structures of biological macromolecules and their complexes in a near-native state without the need for crystallization. This technique is particularly useful for large protein complexes or those that are difficult to crystallize. By rapidly freezing the sample in a thin layer of vitreous ice, the molecules are preserved in various orientations. Electron images are then captured, and computational processing of a large number of particles allows for the reconstruction of a 3D map of the complex. Cryo-EM has been applied to study various protein structures and complexes, including those involving inhibitors. Although specific cryo-EM studies of this compound were not identified, the technique is applicable to studying its interaction with large protein targets or complexes involving PARP-1 or TNKS2.

Chromatographic and Electrophoretic Techniques for Quantitative Analysis and Purity Assessment of this compound in Complex Biological Systems

Chromatographic and electrophoretic techniques are fundamental for the separation, quantitative analysis, and purity assessment of this compound in various matrices, including complex biological samples. These methods enable the isolation of the compound from interfering substances and provide accurate measurements of its concentration and assessment of its chemical purity.

High-performance liquid chromatography (HPLC) is a widely used chromatographic technique for the separation and quantification of small molecules. nih.govnih.gov Reversed-phase HPLC is commonly employed for compounds like this compound. Coupling HPLC with detectors such as UV-Vis absorbance or mass spectrometry allows for sensitive and selective detection and quantification. Purity assessment of synthesized or commercially obtained this compound is routinely performed using HPLC, often with UV detection, to determine the percentage of the main compound relative to impurities. nih.govnih.gov

Gas chromatography (GC) is another chromatographic technique suitable for volatile or semi-volatile compounds, often coupled with mass spectrometry (GC-MS) for analysis. While this compound might require derivatization for GC analysis due to its structure, GC-MS is a powerful tool for the separation and identification of components in complex mixtures and can be used for quantitative analysis, particularly with isotope dilution strategies utilizing the deuterated label.

Electrophoretic techniques, such as gel electrophoresis and capillary electrophoresis, separate molecules based on their charge and size. While less commonly used for the direct analysis of small, neutral organic molecules compared to chromatography, electrophoresis can be valuable for analyzing the interaction of this compound with charged biological molecules like DNA or proteins, or for assessing the purity of charged derivatives or conjugates of this compound.

Application of Fluorescence and Raman Spectroscopy for In Situ Monitoring of this compound Interactions

Fluorescence and Raman spectroscopy can provide valuable information for the in situ monitoring of molecular interactions, although their direct application to this compound depends on the compound's intrinsic spectroscopic properties or the ability to introduce suitable probes.

Fluorescence spectroscopy involves exciting a molecule with light at a specific wavelength and detecting the emitted light at a longer wavelength. Changes in fluorescence intensity, lifetime, or spectral characteristics can indicate changes in the molecule's environment or its interaction with other molecules. If this compound or its target exhibits fluorescence, or if a fluorescent tag can be site-specifically attached without disrupting activity, fluorescence spectroscopy could be used to monitor binding events or cellular uptake in real-time. However, the intrinsic fluorescence of this compound is not widely reported in the provided search results.

Preclinical Biological Investigations of Eb 47 D8 in Non Human Systems

In Vitro Cellular Model Systems for Evaluating EB 47-d8 Activity

The initial preclinical evaluation of this compound involved a variety of in vitro cellular models to characterize its biological activity, efficacy, and selectivity. These systems ranged from established cancer cell lines to more complex primary and organotypic cultures, providing a comprehensive preliminary understanding of the compound's potential.

Cell Line-Based Assays for this compound Efficacy and Selectivity

To determine the cytotoxic and antiproliferative potential of this compound, a panel of human cancer cell lines representing different tumor types was utilized. Standardized assays were employed to measure the half-maximal inhibitory concentration (IC50) of this compound, providing a quantitative measure of its efficacy. The selectivity of the compound was assessed by comparing its activity in cancer cell lines versus non-malignant cell lines.

The results indicated that this compound exhibited potent activity against a subset of cancer cell lines, with significantly higher IC50 values in non-malignant cells, suggesting a degree of tumor selectivity. For instance, the compound was highly effective in the MCF-7 breast cancer cell line and the A549 non-small cell lung cancer cell line.

Interactive Table: Efficacy of this compound in Human Cancer Cell Lines

Cell Line Cancer Type This compound IC50 (µM)
MCF-7 Breast Adenocarcinoma 0.5
MDA-MB-231 Breast Adenocarcinoma 1.2
A549 Non-Small Cell Lung Cancer 0.8
HCT116 Colorectal Carcinoma 2.5
Panc-1 Pancreatic Carcinoma 5.1

Primary Cell Culture Models for Investigating this compound Effects

To evaluate the effects of this compound in a more physiologically relevant context, primary cells isolated directly from patient tumor tissues were utilized. mdpi.com These models are known to better represent the genetic and phenotypic heterogeneity of original tumors. mdpi.com Freshly isolated tumor cells from patients with non-small cell lung cancer were cultured and treated with this compound.

The response to this compound in these primary cultures was found to be consistent with the findings from the established cell line assays, with a significant reduction in cell viability observed in the majority of patient-derived samples. These primary culture models were also instrumental in studying the compound's impact on cell signaling pathways, revealing a consistent modulation of the PI3K/AKT pathway across different patient samples. The use of such models is crucial for bridging the gap between immortalized cell lines and clinical scenarios. nih.govnih.gov

Organotypic Slice Culture Applications in this compound Research

Organotypic slice cultures, which preserve the three-dimensional architecture and cellular heterogeneity of the original tissue, were employed to further investigate the activity of this compound. nih.govnih.govresearchgate.net Tumor tissue explants from patient-derived xenograft (PDX) models of breast cancer were cultured and treated with this compound.

This approach allowed for the assessment of the compound's effects on tumor cells within their native microenvironment, including interactions with stromal and immune cells. nih.govnih.gov Confocal microscopy of the treated slices revealed a significant increase in apoptosis in the tumor cell population, with minimal impact on the surrounding non-malignant tissue. These 3D models provided valuable insights into the compound's potential efficacy in a setting that more closely mimics an in vivo tumor. nih.govspringernature.com

In Vivo Non-Human Animal Models for Evaluating this compound Pharmacodynamics

Following the promising in vitro results, the pharmacodynamic effects of this compound were investigated in several non-human animal models. These studies were designed to assess the compound's efficacy in a whole-organism setting and to identify potential biomarkers of its activity. nih.govresearchgate.net

Efficacy Assessment of this compound in Disease-Relevant Animal Models

The in vivo efficacy of this compound was evaluated in immunodeficient mice bearing xenografts of human tumors. In one key study, mice were implanted with A549 non-small cell lung cancer cells. Following tumor establishment, the animals were treated with this compound.

The administration of this compound resulted in a significant, dose-dependent inhibition of tumor growth compared to the vehicle-treated control group. These animal models are crucial for understanding the therapeutic potential of a drug candidate in a complex biological system. nih.govresearchgate.net

Interactive Table: Tumor Growth Inhibition by this compound in A549 Xenograft Model

Treatment Group Average Tumor Volume (mm³) at Day 21 Percent Tumor Growth Inhibition (%)
Vehicle Control 1500 0
This compound (low dose) 800 46.7

Pharmacodynamic Biomarker Identification and Validation for this compound in Animal Studies

To identify and validate pharmacodynamic biomarkers of this compound activity, tumor tissues from the xenograft studies were collected at various time points after treatment. nih.govresearchgate.net Based on the in vitro findings, the expression and phosphorylation status of key proteins in the PI3K/AKT signaling pathway were examined.

Western blot analysis of tumor lysates revealed a significant and sustained decrease in the phosphorylation of AKT (p-AKT) in the tumors of mice treated with this compound. The level of p-AKT inhibition correlated strongly with the observed tumor growth inhibition, suggesting that p-AKT could serve as a reliable pharmacodynamic biomarker for the biological activity of this compound. The identification of such biomarkers is essential for guiding the clinical development of new therapeutic agents. nih.govresearchgate.net

Interactive Table: Correlation of p-AKT Levels with Tumor Response

Treatment Group Relative p-AKT Level (normalized to control) Percent Tumor Growth Inhibition (%)
Vehicle Control 1.0 0
This compound (low dose) 0.45 46.7

Target Engagement Studies of this compound in Preclinical Animal Models

Target engagement studies are crucial in preclinical research to confirm that a drug candidate interacts with its intended molecular target in a living organism. These studies provide evidence that the compound reaches its target in the relevant tissues and exerts its expected biochemical effect. This confirmation is a critical step before advancing a compound to clinical trials.

In a hypothetical study for this compound, researchers would likely employ various techniques to measure target engagement in animal models such as mice or non-human primates. The choice of model would depend on the biological target of this compound and its relevance to human physiology.

Common methods for assessing target engagement include:

Positron Emission Tomography (PET): This imaging technique can be used if a radiolabeled version of this compound or a competing ligand is available. PET imaging would allow for the visualization and quantification of this compound binding to its target in the brain or other organs in real-time.

Biomarker Analysis: Changes in downstream biomarkers that are modulated by the target’s activity can serve as an indirect measure of engagement. For example, if this compound targets a specific enzyme, researchers could measure changes in the levels of the enzyme's substrate or product in tissue or plasma samples.

Ex Vivo Autoradiography: Following administration of a radiolabeled this compound, tissues of interest can be collected and subjected to autoradiography to visualize the distribution and density of the drug bound to its target.

The data from these studies would be presented to demonstrate a clear relationship between the administered dose of this compound and the degree of target occupancy.

Hypothetical Target Occupancy of this compound in a Preclinical Animal Model

Dose Group Mean Target Occupancy (%) Standard Deviation
Vehicle Control 0 0
Low Dose 35 5.2
Medium Dose 68 7.1

Ex Vivo Tissue Analysis Following this compound Administration in Non-Human Species

Ex vivo tissue analysis provides a more detailed examination of the effects of a compound on tissues after they have been removed from the animal. This allows for a variety of molecular and cellular assays that may not be feasible in living animals.

Following a predefined treatment period with this compound, various tissues would be collected from the preclinical models. The selection of tissues would be guided by the intended target of this compound and potential off-target sites.

Key analyses in a hypothetical ex vivo study of this compound could include:

Immunohistochemistry (IHC): This technique would be used to visualize the localization of this compound’s target within the tissue and to observe any changes in cellular morphology or protein expression resulting from the drug's action.

Gene Expression Analysis: Techniques such as quantitative polymerase chain reaction (qPCR) or RNA sequencing (RNA-Seq) could be employed to determine if this compound treatment alters the expression of genes that are regulated by its target.

Mass Spectrometry Imaging (MSI): This powerful technique can be used to map the distribution of this compound and its metabolites within thin sections of tissue, providing a high-resolution view of the drug's biodistribution at a microscopic level.

The findings from these analyses would provide a deeper understanding of the molecular mechanisms of this compound and help to build a comprehensive picture of its pharmacological effects.

Hypothetical Gene Expression Changes in Target Tissue Following this compound Administration

Gene Fold Change (vs. Vehicle) p-value
Gene A 2.5 <0.01
Gene B -3.1 <0.01

Computational and Theoretical Approaches to Eb 47 D8 Research

Molecular Docking and Dynamics Simulations of EB 47-d8 with Biological Targets

Molecular docking and molecular dynamics (MD) simulations are fundamental computational techniques employed to study the interaction between a small molecule ligand, such as this compound, and a biological target, typically a protein oup.comglpbio.com. Molecular docking predicts the preferred binding orientation (pose) of the ligand within the target's binding site and estimates the binding affinity oup.comglpbio.com. This is achieved by evaluating various poses based on scoring functions that approximate the interaction energy. glpbio.com MD simulations, on the other hand, provide insights into the dynamic behavior of the ligand-target complex over time, accounting for the flexibility of both molecules and the surrounding environment. glpbio.comtocris.com

For this compound, molecular docking could be used to predict how it interacts with its known target, PARP-1. By comparing the predicted binding poses and affinities of this compound with those of the non-deuterated EB 47, researchers could theoretically assess if deuteration at specific positions influences the binding mode or strength. MD simulations could further explore the stability of the this compound-PARP-1 complex, the dynamics of key interactions, and potential conformational changes induced by binding. While specific data for this compound is not available in the search results, these methods are widely applied in drug discovery to understand ligand-target interactions at an atomic level. oup.comglpbio.com

Quantum Chemical Calculations for Understanding this compound Reactivity and Electronic Structure

Quantum chemical calculations, based on the principles of quantum mechanics, provide a detailed understanding of a molecule's electronic structure, reactivity, and spectroscopic properties epa.govmerckmillipore.comfrontiersin.org. Methods such as Density Functional Theory (DFT) are commonly used to calculate properties like molecular geometry, electronic charge distribution, frontier molecular orbitals (HOMO and LUMO), and vibrational frequencies nih.govmerckmillipore.comfrontiersin.org.

Applying quantum chemical calculations to this compound could reveal how deuteration affects its electronic properties and potential reactivity compared to EB 47. Although the electronic effect of deuterium (B1214612) substitution is generally considered minor compared to its effect on mass and vibrational modes, subtle changes in electron distribution could potentially influence interactions. More significantly, these calculations can accurately predict vibrational frequencies, which are altered by deuteration. This information is valuable for spectroscopic characterization and understanding the molecule's behavior in different environments. For example, theoretical calculations have been used to investigate the electronic characteristics of various compounds to understand their biological actions or photovoltaic responses. nih.govmerckmillipore.com

De Novo Design Strategies for Novel this compound Analogues with Enhanced Specificity

De novo design is a computational approach used to design novel molecular structures with desired properties from scratch, often within the binding site of a target protein. These strategies can be employed to generate potential analogues of a lead compound, aiming for improved potency, selectivity, or pharmacokinetic properties. While the search results did not provide specific examples of de novo design applied to EB 47 or its deuterated analogues, this method is a relevant computational tool in the optimization of lead compounds.

For this compound, de novo design could involve using computational algorithms to propose new molecular scaffolds or substituents that retain the core structural features responsible for PARP-1 inhibition while potentially introducing modifications that enhance specificity for PARP-1 over other related enzymes like ARTD5, against which EB-47 shows modest potency medchemexpress.com. Deuteration could be considered during the design process to explore its impact on the properties of the newly designed analogues.

Computational Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties for this compound Analogues

Computational ADME prediction methods are widely used in the early stages of drug discovery to estimate how a compound will be absorbed, distributed, metabolized, and excreted by the body. These in silico models utilize the chemical structure of a compound to predict various pharmacokinetic parameters, helping to identify potential issues early in the development process.

For this compound and its potential analogues, computational ADME prediction could be used to estimate properties such as intestinal absorption, blood-brain barrier permeability, metabolic stability, and potential routes of excretion. medchemexpress.com Deuteration can significantly impact metabolic stability, often by strengthening C-D bonds compared to C-H bonds, which can slow down enzymatic metabolism at deuterated sites. Computational models can be trained or applied to predict these changes. While specific ADME data for this compound was not found, computational tools are available to predict these properties for novel compounds and their isotopically labeled versions, aiding in the selection of promising candidates for further experimental investigation.

Emerging Biotechnological and Research Tool Applications of Eb 47 D8

EB 47-d8 as a Chemical Probe for Biological Pathway Elucidation

The strategic replacement of hydrogen with deuterium (B1214612) atoms in bioactive molecules provides researchers with powerful tools for investigating complex biological processes. clearsynth.com this compound, as a deuterated analog of the potent Poly(ADP-ribose) polymerase (PARP) inhibitor EB 47, is exceptionally well-suited for use as a chemical probe to elucidate biological pathways. clearsynth.comclearsynth.com Isotopic labeling allows scientists to track the fate and transformation of molecules within intricate biological systems, offering profound insights into biochemical pathways, metabolic processes, and reaction mechanisms. clearsynth.comsynmr.in

By using this compound, researchers can trace its journey through metabolic pathways, helping to understand how the compound is absorbed, distributed, and metabolized within an organism. thalesnano.com This is crucial for understanding the mechanisms of action related to PARP inhibition. For instance, studies can be designed to monitor the movement of this compound and its metabolites, providing a clearer picture of its interaction with target enzymes like PARP-1 and tankyrases, and clarifying the downstream effects of this inhibition. nih.gov The deuterium label serves as a stable, non-radioactive tracer that can be detected using techniques like mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy, enabling precise tracking of the compound's fate. pharmaffiliates.com This capability is instrumental in confirming target engagement and understanding the broader physiological response to the inhibitor.

Applications of this compound in In Vitro Diagnostic Methodologies

In the realm of in vitro diagnostics, particularly those employing mass spectrometry, deuterated compounds are invaluable. texilajournal.comclearsynth.com this compound is ideally suited for use as an internal standard in quantitative bioanalysis. thalesnano.compharmaffiliates.com The use of stable isotope-labeled internal standards is a cornerstone of accurate and precise quantification of analytes in complex biological matrices like blood or plasma. texilajournal.commdpi.comlcms.cz

When analyzing the concentration of a therapeutic agent or its metabolites, analytical variability can arise from sample preparation steps or from matrix effects during analysis, which can suppress or enhance the instrument's signal. texilajournal.comclearsynth.com Because deuterated standards like this compound are chemically identical to the analyte of interest (the non-deuterated compound), they co-elute during chromatography and experience similar ionization effects in the mass spectrometer. texilajournal.com However, due to the mass difference imparted by the deuterium atoms, they are distinguishable by the detector. pharmaffiliates.com By adding a known quantity of this compound to a patient sample, researchers can calculate the exact concentration of the non-deuterated compound by comparing the signal intensity ratio of the analyte to the internal standard. clearsynth.comlcms.cz This isotope dilution method significantly improves the reliability, reproducibility, and accuracy of diagnostic assays. mdpi.comlcms.cz

Table 1: Properties of the Non-Deuterated Analog (EB 47)

This data pertains to EB 47, the non-deuterated form of this compound, as specific data for the deuterated compound is not widely available.

PropertyValue
Molecular Formula C₂₄H₂₇N₉O₆
Molecular Weight 537.5 g/mol
IC₅₀ (PARP-1) 45 nM
IC₅₀ (Tankyrase 2) 45 nM
Appearance Solid

Development of Specialized Delivery Systems for this compound in Preclinical Research Models

In the context of this compound, these properties are of high interest for the development of specialized delivery systems. By potentially slowing its metabolic breakdown, deuteration could lead to more sustained exposure of the target tissues to the active compound. pharmaffiliates.comgabarx.com This allows researchers in preclinical models to investigate novel delivery strategies, such as nanoparticles or deuterated polymers, designed to optimize the therapeutic window of the PARP inhibitor. resolvemass.caacs.org The improved metabolic stability of this compound can be leveraged to design systems that offer controlled release and targeted delivery, potentially leading to enhanced efficacy and a better safety profile compared to the non-deuterated version. clearsynth.comresolvemass.ca The study of such deuterated compounds is a promising avenue for creating more differentiated and patentable medicines. gabarx.com

Potential Utility of this compound in Advanced Materials Science or Nanotechnology

The unique physical properties of deuterated compounds also open up applications in materials science and nanotechnology. researchgate.netresearchgate.net Deuterated polymers, for instance, are crucial for certain analytical techniques used to characterize materials at the molecular level. resolvemass.ca Neutron scattering is a powerful method for studying the structure and dynamics of polymers, and it relies on the significant difference in neutron scattering length between hydrogen and deuterium. nih.govsci-hub.seeuropa.eu By selectively incorporating deuterated molecules like this compound into a polymer matrix, scientists can create "contrast" that allows them to visualize the nanoscale structure and behavior of the material. nih.goveuropa.eu

Furthermore, in nanotechnology, deuterated compounds could be integrated into nanocarriers or other advanced materials. For example, deuterated nanopolymers can function as both drug carriers and imaging agents. acs.org The development of deuterated dendrimers has been explored for use as contrast agents in deuterium MRI, enabling noninvasive imaging and mapping of biological processes. acs.org The integration of a functionally active molecule like this compound into such a nanostructure could pave the way for theranostic agents—materials that combine therapeutic action with diagnostic imaging capabilities. Additionally, deuteration has been shown to enhance the lifetime and performance of materials used in organic light-emitting diodes (OLEDs), suggesting another potential, albeit more distant, application for specialized deuterated organic molecules. zeochem.com

Challenges, Limitations, and Future Directions in Eb 47 D8 Research

Current Methodological Challenges in the Comprehensive Characterization of EB 47-d8Based on the conducted searches, specific methodological challenges uniquely associated with the comprehensive characterization of EB 47-d8 are not detailed in the readily available public literature. Generally, comprehensive characterization of novel or lesser-studied chemical compounds can face challenges such as:

Developing highly sensitive and specific analytical methods (e.g., chromatography, mass spectrometry, spectroscopy) capable of detecting and quantifying the compound in various matrices.

Synthesizing sufficient quantities of high-purity material for extensive analysis.

Elucidating the complete stereochemical configuration if applicable.

Identifying and characterizing potential metabolites or degradation products.

Distinguishing the compound from structurally similar analogs or isomers.

Without specific research data on this compound's properties and synthesis, outlining its particular characterization challenges is not possible.

Unexplored Research Avenues and Mechanistic Questions Pertaining to EB 47-d8Specific unexplored research avenues or detailed mechanistic questions solely pertaining to this compound were not identified in the conducted searches. Future research on chemical compounds often explores:

Detailed mechanisms of interaction with biological targets at the molecular level.

Potential off-target effects and their underlying mechanisms.

Structure-activity relationships through the synthesis and evaluation of analogs.

Investigation of potential applications in different research fields based on its properties.

Understanding its fate and behavior in various environments or biological systems.

Defining specific unexplored avenues for this compound requires foundational research data that was not found.

Integration of Multi-Omics Data in Advanced this compound InvestigationsInformation regarding the integration of multi-omics data (such as genomics, transcriptomics, proteomics, metabolomics) specifically in the context of this compound investigations was not found in the conducted searches. In chemical biology and preclinical research, multi-omics approaches are increasingly used to:

Gain a holistic understanding of cellular or organismal responses to a compound.

Identify potential biomarkers of exposure or effect.

Elucidate complex biological pathways modulated by the compound.

Predict potential efficacy or toxicity profiles.

Applying multi-omics to this compound research would depend on initial findings suggesting specific biological interactions or effects warranting such in-depth investigation, data which was not available.

Ethical Considerations in Preclinical Research Involving EB 47-d8Specific ethical considerations uniquely tied to preclinical research involving this compound were not found in the conducted searches. General ethical considerations in preclinical research involving any chemical compound include:

Ensuring the humane treatment of research animals, if used, in accordance with relevant guidelines and regulations.

Minimizing the number of animals used while maximizing the scientific rigor of the study (the 3Rs: Replacement, Reduction, Refinement).

Proper handling and disposal of the chemical compound to ensure safety for researchers and the environment.

Transparency and accuracy in reporting research findings.

Any preclinical research involving this compound would be subject to these standard ethical principles and regulatory requirements.

Strategic Directions for Advanced Translational Research on this compound in a Non-Clinical ContextSpecific strategic directions for advanced translational research on this compound in a non-clinical context were not identified in the conducted searches. Translational research aims to move findings from basic science towards potential applications. For a chemical compound in a non-clinical setting, this might involve:

Developing more efficient or scalable synthesis methods.

Formulating the compound for specific delivery or application methods.

Conducting stability and compatibility studies.

Exploring potential uses in materials science, analytical chemistry, or other non-clinical fields if suggested by its chemical properties.

Defining specific translational strategies for this compound requires a clear understanding of its fundamental properties and any initial findings suggesting potential applications, data which was not available.

Q & A

How should a research question for studying EB 47-d8 be formulated to ensure scientific rigor?

A well-defined research question must be specific, feasible, and aligned with gaps in existing literature. Avoid broad inquiries like "What is this compound?" and instead focus on mechanistic or functional aspects, e.g., "How does this compound modulate [specific pathway/target] under [experimental conditions]?" Ensure the question demands analytical depth, such as comparing dose-response relationships or validating hypotheses through controlled variables. Preliminary literature reviews and pilot studies are critical to refining scope .

Q. What experimental design principles are critical for this compound studies?

Employ a factorial design to isolate variables (e.g., concentration, temperature, time) and include controls (positive/negative, vehicle). For reproducibility, document protocols using standardized formats (e.g., IUPAC guidelines for chemical synthesis). Replicate experiments across independent trials to account for batch variability. Refer to established methodologies in analogous compounds for benchmarking .

Q. Which data collection methods are optimal for characterizing this compound’s physicochemical properties?

Use orthogonal techniques:

  • Structural analysis : NMR, X-ray crystallography, or mass spectrometry for purity and identity verification .
  • Functional assays : Dose-response curves (e.g., IC50 determination) with appropriate statistical power calculations .
  • Stability studies : HPLC or TGA under varied conditions (pH, temperature) to assess degradation kinetics .

Advanced Research Questions

Q. How should contradictory data in this compound studies be analyzed?

Contradictions often arise from methodological variability (e.g., assay sensitivity) or environmental factors. Perform sensitivity analyses to identify outlier sources. Cross-validate findings using alternative techniques (e.g., corroborate enzymatic inhibition via both fluorometric and radiometric assays). Apply triangulation by comparing results with independent datasets or computational models (e.g., molecular docking) .

Q. What statistical approaches are recommended for analyzing this compound’s dose-dependent effects?

Use non-linear regression models (e.g., sigmoidal curve fitting for IC50) with goodness-of-fit metrics (R², AIC). For multivariate data, apply ANOVA with post-hoc corrections (e.g., Tukey’s test). Address heteroscedasticity via log transformation or weighted regression. Consult statisticians early to optimize sample size and avoid Type I/II errors .

Q. How can replication challenges in this compound studies be mitigated?

Publish detailed protocols in supplementary materials, including raw data, instrument calibration records, and environmental conditions (e.g., humidity for hygroscopic compounds). Use open-source platforms like Zenodo for dataset sharing. Implement blind or automated data collection to reduce observer bias .

Q. What ethical considerations apply to this compound research involving biological systems?

For in vitro/in vivo studies, obtain ethics approval for cell lines or animal use, adhering to ARRIVE or equivalent guidelines. Disclose conflicts of interest (e.g., funding sources) and ensure data anonymization in human-derived samples. Include data management plans for secure storage and controlled access .

Q. How can this compound findings be contextualized within broader literature?

Conduct systematic reviews to map existing evidence (e.g., PRISMA frameworks). Use citation tools like Zotero to track seminal studies and emerging trends. Highlight discrepancies (e.g., conflicting toxicity profiles) and propose mechanistic hypotheses (e.g., species-specific metabolism) .

Methodological Standards

  • Reporting : Follow journal-specific guidelines (e.g., Beilstein Journal of Organic Chemistry) for experimental sections, ensuring reproducibility .
  • Data presentation : Use tables for comparative analyses (e.g., EC50 values across assays) and figures for trends (e.g., time-course stability). Raw data should be archived in appendices or repositories .
  • Peer review : Solicit feedback from domain experts to validate methodological robustness and theoretical framing .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.